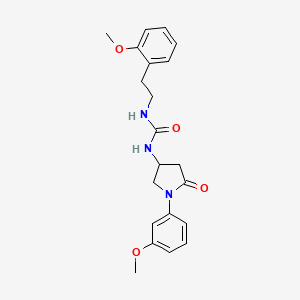
(4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone, also known as CTMP, is a novel psychoactive substance that belongs to the family of cathinones. It is a synthetic compound that is structurally similar to other stimulants such as amphetamines and cocaine. CTMP has gained popularity in recent years due to its potential as a research tool for studying the central nervous system.
Mécanisme D'action
(4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which results in a stimulant effect. This compound has also been found to have an affinity for serotonin transporters, although its effects on serotonin are less pronounced.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also has a stimulant effect on the central nervous system, leading to increased alertness, concentration, and energy. This compound has also been found to have an anorectic effect, leading to decreased appetite and weight loss.
Avantages Et Limitations Des Expériences En Laboratoire
(4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone has several advantages as a research tool. It is a highly potent and selective inhibitor of dopamine and norepinephrine transporters, making it a useful tool for studying the mechanisms of action of these neurotransmitters. This compound is also relatively easy to synthesize, making it readily available for research purposes.
However, there are also limitations to the use of this compound in lab experiments. Its effects on serotonin transporters are less pronounced, limiting its usefulness in studying the mechanisms of action of serotonin. Additionally, this compound has a short half-life, which can make it difficult to maintain consistent levels in experiments.
Orientations Futures
There are several areas of future research that could be explored using (4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone. One potential area is the study of the long-term effects of this compound on the central nervous system. Another area is the investigation of the effects of this compound on other neurotransmitter systems, such as the GABAergic system. Finally, the development of new analogs of this compound could lead to the discovery of even more potent and selective dopamine and norepinephrine transporter inhibitors.
Méthodes De Synthèse
The synthesis of (4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone involves a series of chemical reactions that start with the reaction of piperidine with cyclobutanone. This is followed by the reaction of the resulting compound with 5-methylthiophene-2-carboxylic acid chloride. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
(4-Cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone has been used in scientific research to investigate the central nervous system. It has been found to have a high affinity for dopamine and norepinephrine transporters, which are responsible for the reuptake of these neurotransmitters. This makes this compound a potential tool for studying the mechanisms of action of these neurotransmitters in the brain.
Propriétés
IUPAC Name |
(4-cyclobutylidenepiperidin-1-yl)-(5-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NOS/c1-11-5-6-14(18-11)15(17)16-9-7-13(8-10-16)12-3-2-4-12/h5-6H,2-4,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZVYQNADZTBBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC(=C3CCC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(5-chloro-2-methoxyphenyl)amino]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2970778.png)
![8-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2H-chromen-2-one](/img/structure/B2970779.png)


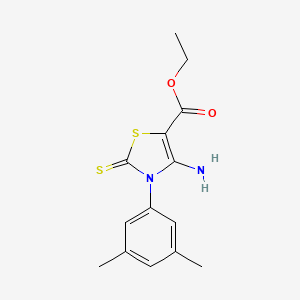
![5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide](/img/structure/B2970785.png)
![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(2-hydroxyethyl)thiourea](/img/structure/B2970786.png)
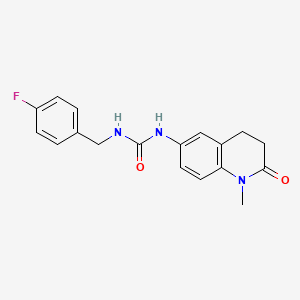
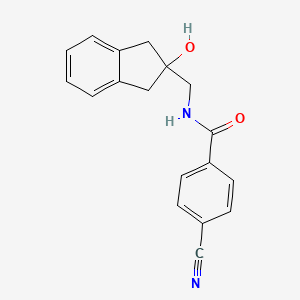
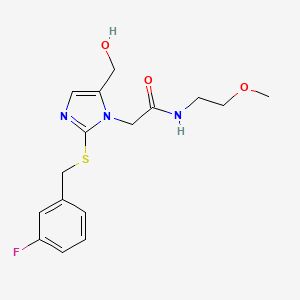
![N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2970793.png)
